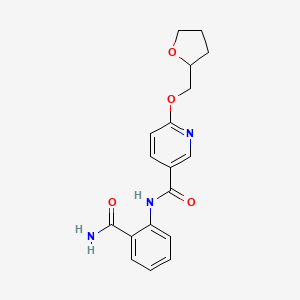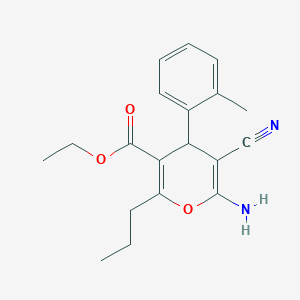
(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidinols, like “(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride”, are a type of organic compound that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “azido” group (-N3) attached to the 4-position of the pyrrolidine ring is a functional group characterized by three nitrogen atoms. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using techniques such as X-ray diffraction and NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds have been used in the synthesis of novel nucleoside analogs .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
1. Use in Pharmacology
(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is related to compounds used in pharmacological research. For example, R-96544, the active form of a novel 5-HT2A receptor antagonist, has a similar structure. This compound has been shown to inhibit platelet aggregation induced by serotonin, showcasing its potential in cardiovascular research (Ogawa et al., 2002).
2. Synthesis from D-glucose
The compound has been used in the synthesis of various bioactive molecules. For instance, Fleet and Smith (1985) reported the synthesis of deoxymannojirimycin, fagomine, and related pyrrolidines from D-glucose, where a derivative of this compound served as an intermediate (Fleet & Smith, 1985).
3. Role in Neuroprotection
A derivative of this compound, 2R,4R-APDC, has been identified as a selective agonist of metabotropic glutamate receptors mGlu2 and -3, demonstrating neuroprotective effects against excitotoxic neuronal death (Battaglia et al., 1998).
4. Use in Chiral Synthesis
The compound is also used in chiral synthesis methodologies. For example, Houghton et al. (1993) described an enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starting from a related pyrrolidine (Houghton et al., 1993).
5. Inhibition of Cyclic AMP Formation
It is involved in studies on the inhibition of cyclic AMP formation in rat hippocampus, illustrating its relevance in neurological research (Schoepp et al., 1995).
6. Inhibitor of Purine Nucleoside Phosphorylase
Derivatives of this compound have been synthesized and evaluated as inhibitors of purine nucleoside phosphorylase, indicating its potential in the development of therapeutic agents (Rejman et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3R,4R)-4-azidopyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-8-7-3-1-6-2-4(3)9;/h3-4,6,9H,1-2H2;1H/t3-,4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDJZFBPZPXVIO-VKKIDBQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N=[N+]=[N-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)N=[N+]=[N-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)

![[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2413942.png)




![5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2413947.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide](/img/structure/B2413948.png)
![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2413950.png)
amine hydrobromide](/img/no-structure.png)
![5-[1-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2413956.png)